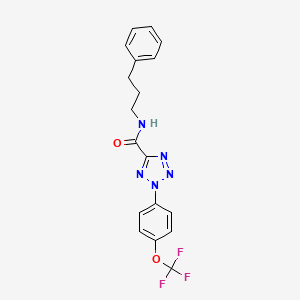

N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

描述

N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a trifluoromethoxy phenyl group and a 3-phenylpropyl carboxamide side chain. The 3-phenylpropyl chain likely contributes to hydrophobic interactions in biological systems.

属性

IUPAC Name |

N-(3-phenylpropyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c19-18(20,21)28-15-10-8-14(9-11-15)26-24-16(23-25-26)17(27)22-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTNRIFDSBMRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The phenylpropyl and trifluoromethoxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

化学反应分析

Types of Reactions

N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

科学研究应用

Medicinal Chemistry

N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibits significant potential as a pharmacological agent. Its structure allows for interaction with various biological targets, particularly in the modulation of receptor activity.

Antagonism of Free Fatty Acid Receptor 2

Recent studies have identified this compound as a potent antagonist of the Free Fatty Acid Receptor 2 (FFA2), which is implicated in metabolic processes and inflammation. The antagonistic activity suggests potential applications in treating metabolic disorders and inflammatory diseases .

Anti-inflammatory Properties

The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition could lead to the development of new anti-inflammatory drugs, providing therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting that it could serve as a lead compound for further development in oncology .

Case Studies

A study investigating the compound's effects on specific cancer types reported significant growth inhibition percentages against several cell lines, including:

- SNB-19: 86.61% inhibition

- OVCAR-8: 85.26% inhibition

- NCI-H40: 75.99% inhibition

These results indicate its potential as an effective anticancer agent .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that yield the desired product with high purity levels. The synthetic route typically includes:

- Formation of the tetrazole ring.

- Introduction of the trifluoromethoxy group.

- Coupling with phenylpropyl moieties.

This multi-step synthesis is crucial for obtaining compounds with specific pharmacological activities.

Potential Research Areas

- Metabolic Disorders : Investigating its role in metabolic syndrome and diabetes.

- Inflammatory Diseases : Exploring its efficacy in chronic inflammatory conditions.

- Cancer Therapy : Conducting clinical trials to assess its effectiveness against various cancers.

作用机制

The mechanism of action of N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Research Implications and Limitations

While direct biological data for the target compound are absent, structural comparisons suggest:

Advantages : The OCF₃ group and tetrazole core may synergize to enhance target affinity and pharmacokinetics relative to analogs.

Challenges : High lipophilicity from the phenylpropyl chain could limit aqueous solubility, necessitating formulation optimization.

Contradictions: Fluorinated groups generally improve stability, but excessive lipophilicity (e.g., from CF₃) may reduce solubility, as seen in cyanomethoxy derivatives .

生物活性

N-(3-phenylpropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds containing tetrazole moieties often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Tetrazoles can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and immune responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of related tetrazole compounds showed promising results against various pathogens. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, in a study involving human breast cancer cells (MCF-7), the compound displayed an IC50 value indicating effective growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that it significantly reduces levels of TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

- In Vivo Efficacy : A recent study evaluated the efficacy of this compound in a murine model of rheumatoid arthritis. The treatment resulted in reduced joint swelling and histological improvements compared to untreated controls.

- Synergistic Effects : Another investigation focused on the combination of this compound with conventional chemotherapy agents. Results indicated enhanced anticancer effects when used in conjunction with paclitaxel, suggesting potential for combination therapy strategies.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate a low cytotoxic profile against normal cell lines, supporting its safety for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。